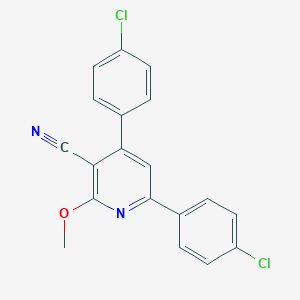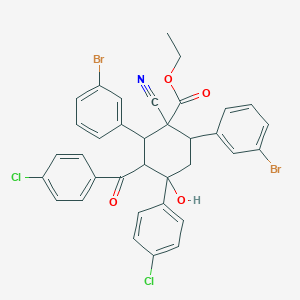![molecular formula C14H16N2O B428537 N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline CAS No. 17835-22-2](/img/structure/B428537.png)
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: is a chemical compound with a unique structure that includes a pyridinium ion and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline typically involves the reaction of 6-methylpyridine with aniline under specific conditions. The process may include steps such as oxidation and alkylation to achieve the desired structure. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to its corresponding pyridine derivative.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding pyridine compound.
Scientific Research Applications
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The aniline group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
N-[2-(6-methylpyridin-3-yl)ethyl]aniline: Similar structure but lacks the oxidized pyridinium ion.
N-[2-(6-chloropyridin-3-yl)ethyl]aniline: Contains a chlorine substituent instead of a methyl group.
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]benzylamine: Similar structure with a benzylamine group instead of an aniline group.
Uniqueness: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline is unique due to the presence of both the oxidized pyridinium ion and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
17835-22-2 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29g/mol |
IUPAC Name |
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c1-12-7-8-13(11-16(12)17)9-10-15-14-5-3-2-4-6-14/h2-8,11,15H,9-10H2,1H3 |
InChI Key |
FZPYMNOBFYWKFC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-] |
Canonical SMILES |
CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)

![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)

![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)




![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)

![5-Methyl-3-[(2,4,6-tribromophenyl)diazenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B428476.png)
![5-Methyl-3-(1-naphthyldiazenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B428477.png)
![5-{2-nitrophenyl}-3-(2-thienylcarbonyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428479.png)
